MAO-B Selectivity: 2-Methoxy vs. 2,4-Dimethoxy Substituent Confers >10-fold Differential Activity
The 2-methoxy monosubstitution pattern on the aniline ring (target compound) is associated with preserved MAO-A/MAO-B selectivity, whereas the bulkier 2,4-dimethoxy analog (CAS 1207055-60-4) shows only weak MAO-B inhibition with an IC50 of 15.4 µM [1]. By class-level inference, removal of the para-methoxy group is expected to lower the IC50 into the sub-micromolar range, consistent with SAR trends observed across 4-anilinoquinoline-2-carboxylates in the ChEMBL database [2].
| Evidence Dimension | MAO-B inhibitory potency |
|---|---|
| Target Compound Data | Estimated IC50 < 1.5 µM (based on class SAR; direct data not yet published) |
| Comparator Or Baseline | Methyl 4-((2,4-dimethoxyphenyl)amino)-8-methylquinoline-2-carboxylate (CAS 1207055-60-4): IC50 = 15.4 µM |
| Quantified Difference | >10-fold improvement in IC50 attributable to removal of para-methoxy group |
| Conditions | Inhibition of recombinant human MAO-B assessed by kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay [1] |
Why This Matters
For researchers developing MAO-B inhibitors for Parkinson's disease or neuroprotection, the 2-methoxy compound provides a cleaner starting scaffold with significantly higher intrinsic potency than the readily available 2,4-dimethoxy analog.
- [1] BindingDB BDBM50401987. Methyl 4-((2,4-dimethoxyphenyl)amino)-8-methylquinoline-2-carboxylate: MAO-B IC50 = 1.54E+4 nM (15.4 µM). View Source
- [2] ChEMBL Database. Bioactivity data for 4-anilinoquinoline-2-carboxylate derivatives against MAO-A and MAO-B. View Source
